2-Chloro-5-methyl-4-phenyl-1,3-oxazole

Description

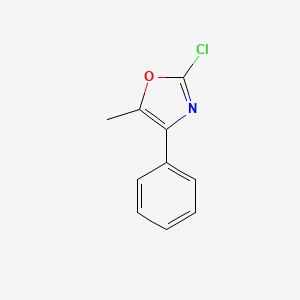

2-Chloro-5-methyl-4-phenyl-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2, a methyl group at position 5, and a phenyl group at position 4. Its molecular formula is C${10}$H${8}$ClNO, with a molecular weight of 193.63 g/mol. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties.

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-5-methyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C10H8ClNO/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

JXOANEUCRPHFPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-chloro-5-methyl-4-phenyl-1,3-oxazole and analogous compounds:

Key Observations:

- Heteroatom Swap : Replacing oxygen with sulfur (as in 1,3-thiazole) enhances thermal stability and fluorescence properties, making thiazoles suitable for environmental sensing .

- Bioactivity: Amino-substituted oxazoles (e.g., BMS-337197) exhibit potent enzyme inhibition due to hydrogen-bonding capabilities, whereas halogenated derivatives prioritize lipophilicity .

Enzyme Inhibition

- IMPDH Inhibition: 2-Amino-1,3-oxazole derivatives (e.g., BMS-337197) show nanomolar IC$_{50}$ values, attributed to the amino group’s interaction with IMPDH’s active site. In contrast, chloro- and bromo-substituted oxazoles may require additional functional groups for comparable efficacy .

- Aromatase Inhibition : 5-(4-Bromophenyl)-1,3-oxazole derivatives (OXL-1 to OXL-6) demonstrate sub-micromolar activity, suggesting bromine’s bulky halide enhances target binding .

Antimicrobial and Anticancer Potential

- Thiazole Derivatives : 2-Chloro-5-methyl-4-phenyl-1,3-thiazole is structurally analogous but exhibits distinct applications in membrane polarity studies due to sulfur’s fluorescence-quenching properties .

- Benzoxazoles : 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole (CAS 38002-61-8) shares a chloro-phenyl motif but lacks the oxazole’s five-membered ring, reducing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.